methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyrrolidinone ring. Key structural elements include:
- Thiophen-2-ylcarbonyl substituent: Introduces aromatic and electron-withdrawing effects.
- Methyl ester group: Influences solubility and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its planar heterocyclic systems .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5S2/c1-10-18(20(28)29-2)31-21(23-10)24-15(11-5-7-12(22)8-6-11)14(17(26)19(24)27)16(25)13-4-3-9-30-13/h3-9,15,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLOGDTYWYGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common synthetic route includes the cyclization of aminoacetylenic ketones in the presence of strong acids or the use of palladium and gold salts for ring-closure reactions . The preparation of the starting materials often involves cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and carbonyl groups allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, with common reagents including halogens and nitrating agents.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains. Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may demonstrate similar efficacy, making it a candidate for antibiotic development.
Case Study:
A study on thiazole derivatives showed that modifications in the thiazole ring significantly affected antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be optimized for enhanced antimicrobial properties.
2. Anticancer Potential
Thiazole derivatives have also been investigated for anticancer properties. The unique structure of this compound may allow it to interact with specific cellular targets involved in cancer proliferation.
Case Study:
In a recent study, a series of thiazole compounds were tested for cytotoxicity against various cancer cell lines, revealing promising results . this compound could be evaluated similarly to assess its potential as an anticancer agent.
Agrochemical Applications
1. Pesticidal Activity
The structural features of this compound suggest potential use as an agrochemical. Compounds with thiazole rings are often explored for their insecticidal properties.
Case Study:
Research on thiazole-based pesticides indicates effectiveness against common agricultural pests . The compound could be synthesized and tested for efficacy in pest control applications.
2. Herbicidal Properties
Similar compounds have shown herbicidal activity, making this compound a candidate for development in weed management systems.
Data Table: Herbicidal Efficacy of Thiazole Derivatives
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ester Groups : The allyl ester in ’s compound may confer higher metabolic instability compared to the methyl ester in the target compound, impacting pharmacokinetics .
- Planarity: The target compound’s partial planarity (due to the pyrrolidinone-thiazole core) contrasts with the non-planar 4-butoxybenzoyl derivative (), affecting binding to flat enzymatic active sites .
Biological Activity
Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H16ClN2O5S. Its molecular weight is approximately 503.364 g/mol. The structural features include a thiazole ring, a pyrrole moiety, and a chlorophenyl group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives. For example, this compound has been investigated for its ability to induce apoptosis in cancer cell lines. In vitro assays showed that the compound inhibited cell proliferation in HeLa and MCF7 cells by modulating apoptotic pathways .
The proposed mechanism of action for the anticancer effects involves the activation of caspase pathways and the disruption of mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production and subsequent cell death . Additionally, the compound may inhibit key enzymes involved in cancer cell metabolism.
Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial properties .
Study 2: Anticancer Activity
In a comparative study of thiazole compounds against breast cancer cell lines, methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ycarbonyl)-2,5-dihydro-1H-pyrrol -1 - yl]-4-methyl - 1 , 3 - thiazole - 5 - carboxylate showed a significant reduction in cell viability (70% at 50 µM concentration) compared to untreated controls .
Data Tables
| Activity | Tested Concentration | Effect |
|---|---|---|
| Antimicrobial (E. coli) | 32 µg/mL | Inhibition observed |
| Anticancer (HeLa) | 50 µM | 70% cell viability reduction |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
